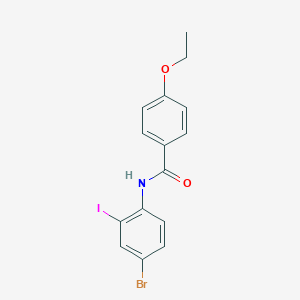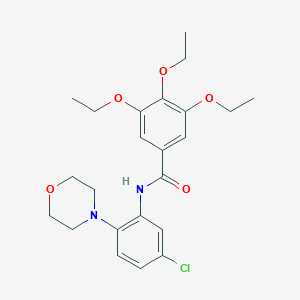
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine, also known as BMEA, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. BMEA is a member of the phenethylamine family of compounds, which are known to have a wide range of biological activities. In
作用机制
The mechanism of action of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine is not fully understood, but it is believed to act on multiple targets in the body. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have antifungal activity by disrupting the cell membrane of fungi. Additionally, N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have a variety of biochemical and physiological effects. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have antifungal activity by disrupting the cell membrane of fungi. Additionally, N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have a variety of biological activities, making it a versatile compound for use in a range of experiments. However, one limitation of using N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
未来方向
There are several potential future directions for research involving N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine. One area of interest is its potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine and its potential therapeutic applications. Additionally, research into the synthesis of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine analogs may lead to the development of more potent and selective compounds with improved therapeutic potential.
合成方法
The synthesis of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine involves the reaction of 2-bromo-4-butoxy-5-methoxybenzaldehyde with ethylamine in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by reduction to form the final product. The synthesis method of N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine is relatively simple and can be performed in a laboratory setting.
科学研究应用
N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been the subject of scientific research due to its potential therapeutic applications. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has been shown to have a variety of biological activities, including antifungal, antibacterial, and anticancer properties. N-(2-bromo-4-butoxy-5-methoxybenzyl)-N-ethylamine has also been shown to have potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C14H22BrNO2 |
|---|---|
分子量 |
316.23 g/mol |
IUPAC 名称 |
N-[(2-bromo-4-butoxy-5-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C14H22BrNO2/c1-4-6-7-18-14-9-12(15)11(10-16-5-2)8-13(14)17-3/h8-9,16H,4-7,10H2,1-3H3 |
InChI 键 |
QQNRSKBNEPSOKN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNCC)OC |
规范 SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)



![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B283223.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![2-{[4-(Benzyloxy)-3-ethoxy-5-iodobenzyl]amino}ethanol](/img/structure/B283230.png)
![3,4-dichloro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B283232.png)
![5-bromo-N-[2-(4-mesylpiperazino)phenyl]-2-furamide](/img/structure/B283234.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B283237.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)